o-Chlorobenzylsulfonamide sodium
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Overview
Description
o-Chlorobenzylsulfonamide sodium: is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonamide group attached to an o-chlorobenzyl moiety, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Chlorobenzylsulfonamide sodium typically involves the reaction of o-chlorobenzyl chloride with thiourea in refluxing ethanol to form isothiourea hydrochloride. This intermediate is then treated with chlorine gas in an aqueous solution at low temperatures to yield the corresponding sulfonyl chloride. Finally, exposure to liquid ammonia converts the sulfonyl chloride to the sulfonamide, which is then converted to the sodium salt monohydrate using ethanolic sodium hydroxide .
Industrial Production Methods: Industrial production methods for sulfonamides often involve the use of sodium sulfinates and amines. An efficient method includes the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds. This method tolerates a wide range of functional groups and provides sulfonamide products in reasonable to excellent yields .
Chemical Reactions Analysis
Types of Reactions: o-Chlorobenzylsulfonamide sodium undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the displacement of a good leaving group, such as a halide, on an aromatic ring by a nucleophile.
Oxidation and Reduction: These reactions typically involve the use of oxidizing agents like chlorine gas and reducing agents such as liquid ammonia.
Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and their sodium salts .
Scientific Research Applications
Chemistry: o-Chlorobenzylsulfonamide sodium is used as an intermediate in the synthesis of various organosulfur compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound has shown significant antihyperlipidemic activity. It inhibits phosphatidate phosphohydrolase activity and marginally inhibits sn-glycerol-3-phosphate acyl transferase activity, making it a potential candidate for the treatment of hyperlipidemia .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of o-Chlorobenzylsulfonamide sodium involves its interaction with specific enzymes and molecular targets. It acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria. By inhibiting folic acid synthesis, it exerts its antibacterial effects .
Comparison with Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: Sulfur(VI) species used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: o-Chlorobenzylsulfonamide sodium is unique due to its specific structure, which allows it to inhibit specific enzymes involved in lipid metabolism. This makes it particularly valuable in the treatment of hyperlipidemia, distinguishing it from other sulfonamides that primarily exhibit antibacterial activity .
Properties
CAS No. |
89782-71-8 |
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Molecular Formula |
C7H7ClNNaO2S |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
sodium;(2-chlorophenyl)methylsulfonylazanide |
InChI |
InChI=1S/C7H7ClNO2S.Na/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4H,5H2,(H-,9,10,11);/q-1;+1 |
InChI Key |
KPYQUHOOPSCCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)[NH-])Cl.[Na+] |
Origin of Product |
United States |
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